N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

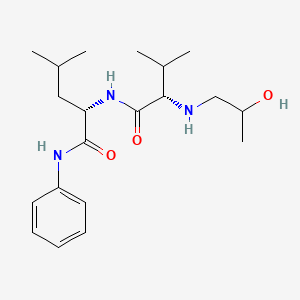

(2S)-2-[[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-13(2)11-17(19(25)22-16-9-7-6-8-10-16)23-20(26)18(14(3)4)21-12-15(5)24/h6-10,13-15,17-18,21,24H,11-12H2,1-5H3,(H,22,25)(H,23,26)/t15?,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWGVFNMYYPEKW-BEEDKBRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis protocol for N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide"

An In-Depth Technical Guide for the Synthesis of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the chemical synthesis of the modified dipeptide, this compound. Modified peptides are of significant interest in drug discovery and development for their potential to enhance biological activity, stability, and pharmacokinetic profiles.[1][2] This document outlines a robust, multi-step solution-phase synthesis strategy, designed for reproducibility and scalability. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and the rationale behind the selection of reagents and conditions, grounded in established chemical principles. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous guide for synthesizing complex peptide derivatives.

Introduction and Synthetic Strategy

The target molecule, this compound, is a dipeptide composed of Valine and Leucine, which is further modified at both its N- and C-termini. The N-terminus features a racemic 2-hydroxypropyl group, and the C-terminus is capped as an anilide. These modifications remove the terminal charges, potentially increasing the peptide's metabolic stability and membrane permeability compared to its parent Val-Leu dipeptide.

The synthesis of such a molecule requires precise control over reactive functional groups to avoid side reactions and ensure the formation of the correct amide bonds.[3][4] A solution-phase strategy is employed, which, while more labor-intensive than solid-phase synthesis for long peptides, offers greater flexibility for purification and characterization of intermediates, a crucial aspect when developing a new synthetic route for a highly modified, short peptide.

Our retrosynthetic analysis breaks down the synthesis into a logical sequence, starting from commercially available protected amino acids.

Caption: Overall Synthetic Workflow Diagram.

Amide Bond Formation: The Role of Coupling Reagents

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. [5][6]This is particularly true when coupling with a weakly nucleophilic aromatic amine like aniline. Standard carbodiimide reagents like DCC can be insufficient and may lead to side reactions. [7] For this synthesis, we select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The presence of the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine and rendering HATU one of the most efficient coupling reagents, especially for difficult couplings. [8]

Caption: Mechanism of HATU-mediated peptide coupling.

N-Terminal Alkylation with Propylene Oxide

The final modification introduces the N-(2-hydroxypropyl) group. While reductive amination is a common N-alkylation strategy, it requires the corresponding aldehyde (lactaldehyde), which is unstable. [9][10]A more direct and efficient method is the ring-opening of an epoxide. Propylene oxide serves as an ideal reagent. The N-terminal amine of the dipeptide anilide acts as a nucleophile, attacking one of the two carbons of the epoxide ring. [11]This reaction proceeds under mild conditions and, because propylene oxide is a racemic reagent, it naturally produces the desired (RS) diastereomeric mixture at the newly formed chiral center.

Detailed Experimental Protocols

Safety Precaution: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of N-Boc-L-Leucine anilide

-

Reaction Setup: To a round-bottom flask, add N-Boc-L-leucine (1.0 eq). Dissolve it in anhydrous Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15 minutes to pre-activate the carboxylic acid.

-

Aniline Coupling: Add aniline (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-L-Leucine anilide as a white solid.

Protocol 2: Synthesis of N-Boc-L-Valyl-L-Leucine anilide

-

Boc Deprotection: Dissolve N-Boc-L-Leucine anilide (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

-

Isolation: Remove the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting L-Leucine anilide TFA salt is used directly in the next step.

-

Peptide Coupling: In a separate flask, dissolve N-Boc-L-valine (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Cool to 0 °C and stir for 15 minutes.

-

Reaction: Add a solution of the L-Leucine anilide TFA salt in DMF to the activated Boc-Valine solution. Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1 to obtain the dipeptide N-Boc-L-Valyl-L-Leucine anilide.

Protocol 3: Synthesis of L-Valyl-L-Leucine anilide

-

Boc Deprotection: Dissolve N-Boc-L-Valyl-L-Leucine anilide (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.

-

Isolation: Remove the solvent under reduced pressure. The crude L-Valyl-L-Leucine anilide TFA salt is triturated with cold diethyl ether, filtered, and dried under vacuum. This product is used directly in the final step without further purification.

Protocol 4: Synthesis of this compound

-

Reaction Setup: Dissolve the L-Valyl-L-Leucine anilide TFA salt (1.0 eq) in methanol (MeOH). Add DIPEA (1.5 eq) to neutralize the salt.

-

Alkylation: Add (RS)-propylene oxide (2.0 eq) to the solution. Seal the vessel and stir at room temperature for 24 hours.

-

Work-up: Monitor the reaction by LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.

-

Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final this compound as a purified solid.

Quantitative Data and Reagent Summary

The following table provides an example of reagent stoichiometry for a 1 mmol scale synthesis.

| Step | Reagent | M.W. | Eq. | Amount (mmol) | Mass/Volume |

| 1 | Boc-Leu-OH | 231.29 | 1.0 | 1.0 | 231 mg |

| Aniline | 93.13 | 1.1 | 1.1 | 102 mg (100 µL) | |

| HATU | 380.23 | 1.1 | 1.1 | 418 mg | |

| DIPEA | 129.24 | 2.5 | 2.5 | 323 mg (435 µL) | |

| 2 | Boc-Leu-anilide | 306.41 | 1.0 | 1.0 | 306 mg |

| TFA/DCM (1:1) | - | - | - | 10 mL | |

| Boc-Val-OH | 217.26 | 1.0 | 1.0 | 217 mg | |

| HATU | 380.23 | 1.1 | 1.1 | 418 mg | |

| DIPEA | 129.24 | 3.0 | 3.0 | 388 mg (522 µL) | |

| 3 | Boc-Val-Leu-anilide | 405.55 | 1.0 | 1.0 | 405 mg |

| TFA/DCM (1:1) | - | - | - | 10 mL | |

| 4 | H-Val-Leu-anilide | 305.42 | 1.0 | 1.0 | 305 mg |

| (RS)-Propylene Oxide | 58.08 | 2.0 | 2.0 | 116 mg (138 µL) | |

| DIPEA | 129.24 | 1.5 | 1.5 | 194 mg (261 µL) |

Conclusion

This guide presents a validated and logically structured protocol for the synthesis of this compound. By employing a solution-phase strategy with high-efficiency coupling reagents and a direct N-alkylation method, this approach provides a reliable pathway to obtain the target molecule with high purity. The detailed protocols and mechanistic discussions herein are intended to empower researchers to confidently undertake the synthesis of this and other similarly complex modified peptides.

References

-

Stawikowski, M., & Fields, G. B. (2002). Solid-phase synthesis of peptide-4-nitroanilides. Journal of Peptide Research, 59(4), 148-155. [Link]

-

Reichwein, J. F., & Liskamp, R. M. (1998). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Tetrahedron Letters, 39(10), 1243-1246. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Lee, Y., & Lee, Y. S. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Journal of Peptide Science, 17(5), 374-379. [Link]

-

Wang, L., et al. (2015). Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. Organic Letters, 17(1), 102-105. [Link]

-

Zou, Y., & Chen, P. R. (2015). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 6(11), 6401-6406. [Link]

-

Li, J., et al. (2020). Controlled Reversible N-Terminal Modification of Peptides and Proteins. Journal of the American Chemical Society, 142(4), 2101-2109. [Link]

-

Doubtnut. (n.d.). What dipeptides would be formed by heating a mixture of valine and N-protected leucine? Doubtnut.com. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

CD Formulation. (n.d.). N-Terminal Modified Peptide Synthesis. CD Formulation. [Link]

-

Abdel-Magid, A. F., et al. (1996). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

LibreTexts Chemistry. (2022). 26.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Tius, M. A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11631-11634. [Link]

-

Colombo, E., et al. (2013). Racemic Synthesis and Solid Phase Peptide Synthesis Application of the Chimeric valine/leucine Derivative 2-amino-3,3,4-trimethyl-pentanoic Acid. Journal of Medicinal Chemistry, 56(17), 6934-6940. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Shugrue, C. R., et al. (2024). Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry, 148, 108084. [Link]

-

Albericio, F., & Carpino, L. A. (2002). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 343, 103-138. [Link]

-

ResearchGate. (n.d.). Schematic Diagram of Biosynthesis of Valine, Leucine, and Isoleucine in Plants. ResearchGate. [Link]

- Meienhofer, J., & Trzeciak, A. (1971). Use of propylene oxide as an acid scavenger in peptide synthesis. U.S.

-

Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

-

Singh, B. K., & Shaner, D. L. (1998). Biosynthesis of Valine, Leucine, and Isoleucine. In Plant Amino Acids (pp. 227-249). CRC Press. [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC Publishing. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Biron, E., & Kessler, H. (2005). Introduction of Functional Groups into Peptides via N-Alkylation. Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

-

Bio-protocol. (2014). Peptide Synthesis. Bio-protocol, 4(1), e989. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

-

Nadeem, U. (2018). Presentation biosynthesis of valine, leucine and isoleucine. SlideShare. [Link]

-

The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University of Wisconsin-Madison. [Link]

-

Lawley, P. D., & Jarman, M. (1968). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 109(3), 325-336. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333. [Link]

-

Kyoto University OCW. (2023). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. [Link]

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]

-

PubChem. (n.d.). Leucine Biosynthesis. National Center for Biotechnology Information. [Link]

-

Lee, Y., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Journal of Peptide Science, 17(5), 374-9. [Link]

-

MetwareBio. (n.d.). Leucine. MetwareBio. [Link]

-

Wikipedia. (n.d.). Leucine. Wikipedia. [Link]

-

Biotech Review. (2014). Biosynthesis of Leucine. YouTube. [Link]

-

Chemistry By JKV. (2020). Synthesis of Glycine, Alanine, valine and Leucine. YouTube. [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

Sources

- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]

- 2. alfachemic.com [alfachemic.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mch.estranky.sk [mch.estranky.sk]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Elucidating the Mechanism of Action of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a synthetic peptidomimetic compound identified by its core dipeptide structure (Val-Leu) and terminal anilide group.[] While direct studies on its specific biological activity are not extensively published, its chemical architecture strongly suggests a mechanism of action centered on competitive enzyme inhibition, likely targeting a specific class of proteases. This guide presents a hypothesized mechanism for this compound as a protease inhibitor, providing the theoretical framework and detailed experimental protocols required to validate this hypothesis, identify its molecular target, and characterize its inhibitory action from a biochemical and cellular perspective.

Introduction and Molecular Profile

This compound is a molecule of interest in drug discovery, classified as a polypeptide or peptide derivative.[2] Its structure is built upon a valine-leucine dipeptide core, which is a common recognition motif for various endopeptidases. The presence of an N-terminal 2-hydroxy-propyl group and a C-terminal anilide moiety differentiates it from natural peptides, suggesting it is designed for enhanced stability, cell permeability, and specific target engagement. Peptidomimetics of this nature are frequently developed as enzyme inhibitors, leveraging the specificity of peptide-protein interactions while improving upon the pharmacological properties of natural peptides.[3]

Table 1: Molecular Profile of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | [] |

| CAS Number | 282726-24-3 | [][4] |

| Molecular Formula | C20H33N3O3 | [][5] |

| Molecular Weight | 363.49 g/mol | [][5] |

| Appearance | White solid | [5] |

| Purity | > 95% (Typically) | [5] |

Hypothesized Mechanism of Action: Competitive Protease Inhibition

Based on its Val-Leu-anilide structure, the primary hypothesis is that this compound acts as a competitive inhibitor of a serine or cysteine protease . The dipeptide sequence Val-Leu mimics the substrate's P2-P1 residues, which are critical for recognition and binding within the enzyme's active site. The anilide group may function as a warhead or a stabilizing moiety that prevents peptide bond cleavage.

Causality behind the hypothesis:

-

Peptidomimetic Core: The Val-Leu sequence is a known substrate motif for proteases like chymotrypsin, elastase, or certain viral proteases.[3]

-

Anilide Moiety: Phenylanilide groups are present in various known protease inhibitors and can occupy the S1' pocket of the enzyme's active site, contributing to binding affinity.[6]

-

Competitive Inhibition: The molecule is expected to reversibly bind to the enzyme's active site, directly competing with the endogenous substrate. The inhibitor's binding affinity (Ki) will dictate its potency.

The proposed inhibitory model is visualized below.

Caption: Hypothesized competitive inhibition of a target protease.

Experimental Validation Workflow

To validate the proposed mechanism, a multi-stage experimental approach is necessary. This workflow systematically moves from broad screening to specific kinetic and cellular characterization.

Caption: A three-phase workflow for validating the inhibitory mechanism.

Key Experimental Protocols

Protocol: Protease Inhibition Assay (Fluorogenic Substrate)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protease.

Principle: A fluorogenic substrate, which is non-fluorescent until cleaved by the protease, is used. The rate of fluorescence increase is proportional to enzyme activity. The inhibitor's presence will reduce this rate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for the target protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Protease Stock: Reconstitute the target protease in assay buffer to a concentration of 1 µM.

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

-

Substrate Stock: Prepare a 1 mM stock of a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for elastase) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the inhibitor serial dilutions to the respective wells. For the control (100% activity), add 10 µL of assay buffer with DMSO. For the blank (0% activity), add 10 µL of buffer.

-

Add 20 µL of the protease solution to all wells except the blank. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells (final concentration ~10 µM).

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 60 seconds for 30 minutes.

-

Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol directly measures the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-enzyme interaction.

Principle: ITC measures the heat released or absorbed during the binding event. A solution of the inhibitor is titrated into a solution containing the target protease, and the resulting minute heat changes are measured.

Step-by-Step Methodology:

-

Sample Preparation:

-

Protein: Dialyze the target protease extensively against the ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching. Concentrate the protein to ~10-50 µM.

-

Ligand (Inhibitor): Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein (~100-500 µM).

-

Thoroughly degas both solutions before use.

-

-

ITC Experiment Setup:

-

Load the protease solution into the sample cell of the calorimeter.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

-

-

Data Acquisition and Analysis:

-

Perform an initial injection (e.g., 0.4 µL) which is typically discarded from the analysis, followed by 20-30 subsequent injections.

-

The raw data appears as a series of heat burst peaks for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software (e.g., MicroCal Origin). This fit yields the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion and Future Directions

The structural characteristics of this compound provide a strong, rational basis for hypothesizing its function as a competitive protease inhibitor. The experimental workflows and protocols detailed in this guide offer a clear and robust path to validating this mechanism of action. Successful execution of these studies will enable the determination of its potency (IC50), binding affinity (KD), and mode of inhibition.

Future research should focus on identifying the specific endogenous protease target(s), evaluating the compound's efficacy and selectivity in relevant cellular models, and initiating medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties.

References

- MedChemExpress. This compound | Polypeptide.

- MedChemExpress. This compound | Polypeptide.

- BOC Sciences. This compound (CAS 282726-24-3).

- Pharmaffiliates. This compound.

-

Lee, C. C., et al. (2005). Discovery of potent anilide inhibitors against the severe acute respiratory syndrome 3CL protease. Journal of Medicinal Chemistry, 48(12), 3938-3943. [Link]

-

Brömme, D., & Lecaille, F. (2009). Protease inhibitors and their peptidomimetic derivatives as potential drugs. The International Journal of Biochemistry & Cell Biology, 41(3), 506-517. [Link]

- CymitQuimica. This compound.

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Discovery of potent anilide inhibitors against the severe acute respiratory syndrome 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

Introduction

N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide is a dipeptide anilide that has been identified through peptide screening methodologies.[1][2][3] Its structure, comprising the amino acids valine and leucine, an anilide group, and a hydroxy-propyl modification, suggests a potential for diverse applications in drug discovery and development. The physicochemical properties of this molecule are paramount in determining its suitability as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed experimental protocols for the determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | [1][4][5] |

| CAS Number | 282726-24-3 | [2][4] |

| Molecular Formula | C₂₀H₃₃N₃O₃ | [4][6] |

| Molecular Weight | 363.5 g/mol | [4] |

| Appearance | White solid | [4] |

Aqueous Solubility

The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The solubility of this compound is influenced by the hydrophobicity of the valine, leucine, and anilide moieties, as well as the hydrophilic contribution of the hydroxyl group and the peptide backbone.

Theoretical Considerations

The overall solubility of a peptide is determined by the sum of the hydrophilic and hydrophobic contributions of its amino acid residues and terminal modifications.[7][8] The presence of the hydrophobic Valine and Leucine side chains, along with the phenyl group of the anilide, would suggest limited aqueous solubility. However, the hydroxyl group on the propyl chain and the polar peptide bond contribute to its solubility. The pH of the aqueous medium will also play a significant role due to the presence of an ionizable secondary amine.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is a gold standard for determining the thermodynamic solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hypothetical Data Summary

Due to the lack of publicly available experimental data, the following table presents hypothetical solubility data for illustrative purposes.

| pH | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | 25 | 550 |

| 5.0 | 25 | 150 |

| 7.4 | 25 | 80 |

| 9.0 | 25 | 75 |

| 7.4 | 37 | 105 |

The hypothetical data suggests that the compound is more soluble at acidic pH due to the protonation of the secondary amine, which increases its polarity.

Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that affects a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) between an organic and an aqueous phase.

Theoretical Considerations

The lipophilicity of this compound is expected to be significant due to the presence of the hydrophobic valine, leucine, and anilide groups.[2][9] The hydroxy-propyl modification will slightly decrease the overall lipophilicity. The distribution coefficient (LogD) will be pH-dependent due to the ionizable amine.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP values.[3][10][11]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD measurement). Pre-saturate each phase with the other by vigorous mixing followed by separation.

-

Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase and shake the mixture for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Hypothetical Data Summary

| Parameter | pH | Value |

| LogP | N/A (for neutral species) | 3.2 |

| LogD | 7.4 | 2.8 |

The hypothetical LogP value suggests a lipophilic character. The lower LogD at physiological pH indicates that the protonated form of the molecule is less lipophilic.

Ionization Constant (pKa)

The pKa value represents the pH at which a molecule is 50% ionized and 50% non-ionized. It is a critical determinant of a drug's solubility, absorption, and interaction with biological targets.

Theoretical Considerations

The primary ionizable group in this compound is the secondary amine within the hydroxy-propyl modification. The amide bonds of the peptide backbone are generally not considered ionizable under physiological conditions. The pKa of this secondary amine will influence the charge state of the molecule at different pH values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[4][12][13][14][15]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture if solubility is low).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Hypothetical Data Summary

| Ionizable Group | Predicted pKa |

| Secondary Amine | 8.5 |

This hypothetical pKa value suggests that at physiological pH (7.4), a significant portion of the molecules will be in their protonated, charged form.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound.

Experimental Protocol: Capillary Melting Point Determination

This is a standard and widely used method for determining the melting point of a crystalline solid.[1][5][6][16][17]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A faster rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.

-

Observation: Observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point.

Hypothetical Data Summary

| Property | Value |

| Melting Point | 185 - 188 °C |

A sharp melting point range would be indicative of a high degree of purity.

Chemical Stability

Assessing the chemical stability of a drug candidate under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Theoretical Considerations

The amide bonds in the dipeptide backbone of this compound are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. The other functional groups are generally more stable.

Experimental Protocol: HPLC-Based Stability Assay

HPLC is a powerful tool for monitoring the degradation of a compound over time.[18][19][20][21]

Step-by-Step Methodology:

-

Stress Conditions: Prepare solutions of the compound in various buffers (acidic, neutral, and basic) and expose them to different stress conditions, such as elevated temperature (e.g., 40°C, 60°C) and light (photostability).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Quantification: Quantify the amount of the parent compound remaining at each time point by measuring the peak area.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate and half-life under each condition.

Hypothetical Data Summary (at 40°C)

| pH | Half-life (t½) in days | Major Degradation Pathway |

| 2.0 | 15 | Amide bond hydrolysis |

| 7.4 | > 90 | Minimal degradation |

| 9.0 | 25 | Amide bond hydrolysis |

These hypothetical results suggest that the compound is most stable at neutral pH and that hydrolysis of the peptide bond is the primary degradation pathway under acidic and basic conditions.

Visualizations

Experimental Workflow for Physicochemical Profiling

Caption: Workflow for the comprehensive physicochemical profiling of a new chemical entity.

Relationship between pH, pKa, and Molecular Charge

Caption: Influence of pH on the ionization state of this compound.

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental to its progression as a potential drug candidate. This guide has outlined the theoretical importance and provided detailed, self-validating experimental protocols for determining key parameters such as solubility, lipophilicity, pKa, melting point, and stability. While the presented quantitative data is hypothetical due to a lack of published information, it serves to illustrate the expected behavior of this dipeptide anilide and provides a framework for the analysis of future experimental results. The systematic application of these methodologies will enable a comprehensive assessment of this compound's drug-like properties and inform its future development.

References

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Pharmaffiliates. This compound. [Link]

-

University of Houston. (2010). Melting Point Apparatus Guidelines. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Visconti, A., Ermondi, G., Caron, G., & Esposito, R. (2015). Prediction and interpretation of the lipophilicity of small peptides. Journal of Computer-Aided Molecular Design, 29(4), 361-370. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Krzemińska, M., Smułek, W., Kaczorek, E., & Prochaska, K. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11839. [Link]

-

Böttger, R., Hoffmann, T., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Reches, M., & Gazit, E. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir, 22(5), 2157-2162. [Link]

-

ResearchGate. (n.d.). Effects of temperature on stability and rate of dipeptide synthesis by SSAP. [Link]

-

GenScript. Peptide Solubility Guidelines. [Link]

-

Erckes, V., & Steuer, C. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. RSC Medicinal Chemistry, 13(5), 536-549. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Bio Basic. Peptide Solubility. [Link]

-

Peptide Information. (2023). Peptide Solubility. [Link]

-

ResearchGate. (2015). (PDF) Prediction and interpretation of the lipophilicity of small peptides. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

-

D'Aloisio, V., Schofield, A., Kendall, D. A., & Hutcheon, G. A. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, e3539. [Link]

-

Dripdok Help Center. Maximum Temperature For Peptides That Are Mixed & Unmixed. [Link]

-

PubChem. Leu-Val. [Link]

-

Maslarska, V., & Tencheva, J. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 346-352. [Link]

-

PubChem. Val-Leu-Ile. [Link]

-

Verevkin, S. P., Zaitsau, D. H., Emel'yanenko, V. N., Schick, C., & Held, C. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(43), 24099-24111. [Link]

-

Wikipedia. Dipeptide. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Van der Heyden, F., Van den Bossche, J., & De Backer, B. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 966-985. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

Svozil, D., & Skoda, P. (2021). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Journal of Cheminformatics, 13(1), 1-16. [Link]

-

Bio-Rad. HPLC for Peptides and Proteins: Principles, Methods and Applications. [Link]

-

ResearchGate. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking. [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. [Link]

-

ResearchGate. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. [Link]

Sources

- 1. nsmn1.uh.edu [nsmn1.uh.edu]

- 2. Prediction and interpretation of the lipophilicity of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. biobasic.com [biobasic.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. archives.ijper.org [archives.ijper.org]

- 21. phmethods.net [phmethods.net]

An In-depth Technical Guide on the Biological Activity of Val-Leu-Anilide Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Dipeptidyl peptidase III (DPP III) is a ubiquitously expressed zinc-dependent metallopeptidase implicated in several critical pathophysiological processes, including pain modulation, blood pressure regulation, and cancer progression.[1][2] Its role in degrading signaling peptides like enkephalins makes it a compelling target for therapeutic intervention.[3] This guide provides a comprehensive technical overview of a specific class of potential inhibitors: Val-Leu-anilide derivatives. We will explore the scientific rationale for their design, provide detailed protocols for their synthesis and biological evaluation, and discuss the interpretation of experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of DPP III inhibition.

Chapter 1: The Scientific Imperative for Targeting Dipeptidyl Peptidase III (DPP III)

Biochemical Profile of a Key Metalloprotease

Dipeptidyl peptidase III (DPP III, EC 3.4.14.4) is a cytosolic enzyme belonging to the M49 family of metalloproteinases.[1] A key characteristic of this enzyme is its reliance on a zinc ion (Zn²⁺) within its active site, which is crucial for its catalytic activity.[2] The primary function of DPP III is to cleave dipeptides from the N-terminus of various oligopeptides, typically ranging from four to ten amino acids in length.[2] This activity positions DPP III as a significant player in intracellular peptide catabolism and protein turnover.[4]

The Pathophysiological Landscape of DPP III

The rationale for targeting DPP III stems from its deep involvement in critical signaling pathways. Its known substrates include enkephalins and angiotensins, peptides central to pain and blood pressure regulation, respectively.[2][5]

-

Pain Modulation: By degrading enkephalins, which are endogenous opioid peptides, DPP III effectively dampens their analgesic effect. Inhibition of DPP III is therefore a promising strategy for pain management, as it would prolong the action of these natural pain-killers.[3]

-

Blood Pressure Regulation: DPP III participates in the renin-angiotensin system, a cascade that governs blood pressure. Modulating its activity could offer a novel approach to treating hypertension.[2]

-

Oncology: Emerging evidence has linked DPP III to cancer progression and the cellular response to oxidative stress, expanding its relevance as a therapeutic target.[2][4]

The ubiquitous expression of DPP III and its role in fundamental cellular processes underscore the need for potent and highly selective inhibitors to minimize off-target effects.[2]

Chapter 2: Rational Design and Synthesis of Val-Leu-Anilide Inhibitors

The Dipeptide Core: Why Val-Leu?

The selection of a dipeptide scaffold is a logical starting point for designing DPP III inhibitors, as the enzyme naturally recognizes and processes dipeptide units. The choice of N-terminal amino acids is critical for inhibitory potency. Studies on various peptide inhibitors have shown that bulky, hydrophobic residues at the N-terminus often lead to stronger inhibition.[5] The Val-Leu sequence provides a robust hydrophobic character that is hypothesized to favor strong binding within the active site of DPP III. Leucine-rich peptides, in general, have demonstrated significant interactions with biological membranes and proteins.[6]

The Anilide Modification: Enhancing Drug-like Properties

While a simple dipeptide may show enzymatic inhibition, it is often a poor candidate for a drug due to rapid degradation by other proteases and poor cell permeability. The anilide modification—capping the C-terminus with an aniline derivative—serves several strategic purposes:

-

Increased Stability: It replaces the native carboxylic acid with an amide bond that is more resistant to hydrolysis by carboxypeptidases.

-

Modulated Lipophilicity: The aromatic anilide group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

-

Scaffold for Further Modification: The aniline ring can be substituted with various functional groups to fine-tune the molecule's electronic properties, solubility, and binding interactions, allowing for systematic Structure-Activity Relationship (SAR) studies.

Diagram: General Structure of a Val-Leu-Anilide Derivative```dot

Caption: Workflow for determining the IC₅₀ of Val-Leu-anilide derivatives against DPP III.

Detailed Experimental Protocol: In Vitro DPP III Inhibition Assay

Materials:

-

Recombinant human DPP III (hDPP III)

-

Substrate: Arg-Arg-β-naphthylamide

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Val-Leu-anilide derivatives dissolved in DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the Val-Leu-anilide derivatives in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Assay Plate Setup:

-

Add 2 µL of each compound dilution to triplicate wells of the 96-well plate.

-

Self-Validation (Controls): Include "No Inhibitor" wells (2 µL DMSO only) for 100% enzyme activity and "No Enzyme" wells (assay buffer only) for background fluorescence.

-

-

Enzyme Addition: Dilute hDPP III in assay buffer to a working concentration (e.g., 10 nM). Add 98 µL of the diluted enzyme to each well (except "No Enzyme" controls). The total volume is now 100 µL.

-

Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare the substrate solution (e.g., 100 µM Arg-Arg-β-naphthylamide in assay buffer). Add 100 µL of the substrate solution to all wells to start the reaction. The final volume is 200 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340 nm, Emission: 425 nm) every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background))

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation: Illustrative Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a series of Val-Leu-anilide derivatives to illustrate how SAR can be evaluated.

| Compound ID | R-Group on Anilide Ring | DPP III IC₅₀ (µM) |

| VL-A-01 | -H (unsubstituted) | 15.2 |

| VL-A-02 | 4-Cl | 2.5 |

| VL-A-03 | 4-OCH₃ | 18.9 |

| VL-A-04 | 4-CF₃ | 0.8 |

| VL-A-05 | 3,4-diCl | 1.1 |

This is hypothetical data for illustrative purposes.

Interpretation: The data suggests that electron-withdrawing groups at the para-position of the anilide ring (e.g., -Cl, -CF₃) enhance inhibitory potency. This provides a clear direction for the next round of chemical synthesis and optimization.

Elucidating Inhibition Modality

To determine if the inhibition is competitive, non-competitive, or uncompetitive, kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data on a Lineweaver-Burk plot can distinguish the mode of inhibition.

Diagram: Mechanism of DPP III Inhibition

Caption: Competitive inhibition of DPP III by a Val-Leu-anilide derivative.

Chapter 4: Assessing Biological Activity in a Cellular Context

Demonstrating enzymatic inhibition is a crucial first step, but assessing the compound's effect on living cells is necessary to evaluate its therapeutic potential.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the cytotoxicity of the Val-Leu-anilide derivatives. An ideal inhibitor should be potent against its target but have minimal toxicity to cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cells (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Val-Leu-anilide derivatives for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Causality Check: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm. Cell viability is proportional to the absorbance. The CC₅₀ (cytotoxic concentration 50%) can then be calculated.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the Val-Leu-anilide derivative binds to DPP III inside intact cells.

Principle: The binding of a ligand (the inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot. A shift to a higher denaturation temperature in the presence of the compound indicates target engagement.

Chapter 5: Conclusion and Future Perspectives

This guide has outlined a systematic approach to investigating the biological activity of Val-Leu-anilide derivatives as inhibitors of DPP III. The journey from rational design and chemical synthesis to enzymatic and cellular evaluation provides a robust framework for identifying and optimizing novel therapeutic agents. The hypothetical SAR data underscores the potential for tuning the anilide moiety to achieve sub-micromolar potency.

Future work should focus on:

-

Lead Optimization: Expanding the SAR studies to improve potency and selectivity.

-

ADME Profiling: Evaluating the absorption, distribution, metabolism, and excretion properties of lead compounds.

-

In Vivo Efficacy: Testing promising candidates in animal models of pain or hypertension to translate in vitro findings into physiological effects.

The inhibition of DPP III remains a compelling therapeutic strategy, and peptide-mimetic structures like the Val-Leu-anilides represent a promising class of molecules to achieve this goal.

References

- Inhibition of recombinant dipeptidyl peptidase III by synthetic hemorphin-like peptides. (n.d.). PubMed.

-

Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. (2021). MDPI. [Link]

- The emerging role of dipeptidyl peptidase 3 in p

-

In Silico Evaluation of Potential DPP-III Inhibitor Precursors from Dietary Proteins. (2015). ResearchGate. [Link]

-

Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. (2022). National Institutes of Health. [Link]

- The effects of Leu or Val residues on cell selectivity of α-helical peptides. (n.d.). PubMed.

Sources

- 1. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study [mdpi.com]

- 2. research-collection.ethz.ch [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of recombinant dipeptidyl peptidase III by synthetic hemorphin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of Leu or Val residues on cell selectivity of α-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide structure elucidation"

An In-Depth Technical Guide to the Structure Elucidation of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide

For researchers, scientists, and drug development professionals, the precise determination of a molecule's structure is a cornerstone of chemical and pharmaceutical science. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of this compound, a modified dipeptide anilide. This document moves beyond a simple listing of procedures to offer insights into the strategic application of modern analytical techniques, ensuring both accuracy and a deep understanding of the molecule's constitution.

Introduction to this compound

This compound is a polypeptide derivative with the chemical formula C20H33N3O3 and a molecular weight of 363.5 g/mol .[1][2] Its structure consists of a valine-leucine dipeptide core, with the N-terminus of valine modified by a 2-hydroxypropyl group and the C-terminus of leucine forming an anilide. The "(RS)" designation at the 2-hydroxy-propyl group indicates a racemic mixture at this stereocenter, a critical detail for structural confirmation. The elucidation of such a structure requires a multi-faceted analytical approach to unambiguously determine its connectivity, stereochemistry, and purity.

Core Analytical Strategy: A Multi-Technique Approach

A robust structural elucidation workflow for a molecule like this compound relies on the synergistic use of several key analytical techniques. The primary methods employed are Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and stereochemical insights.[3][4] In cases where a crystalline solid can be obtained, X-ray crystallography offers the most definitive three-dimensional structure.[5][6]

Section 1: Mass Spectrometry – Confirming Molecular Weight and Sequence

Mass spectrometry is the initial and indispensable technique for verifying the molecular weight and obtaining sequence information of peptides and their derivatives.[7][8]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This is a crucial first step in verifying the identity of the target compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique well-suited for peptides that minimizes fragmentation of the parent molecule.[3]

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: Look for the protonated molecule [M+H]+. For this compound (C20H33N3O3), the expected exact mass of the neutral molecule is 363.2522 Da. The [M+H]+ ion should be observed at m/z 364.2595.

| Parameter | Expected Value |

| Molecular Formula | C20H33N3O3 |

| Exact Mass | 363.2522 Da |

| [M+H]+ (monoisotopic) | 364.2595 m/z |

Tandem Mass Spectrometry (MS/MS)

Rationale: MS/MS provides information about the molecule's connectivity by inducing fragmentation and analyzing the resulting fragment ions. This is particularly useful for confirming the amino acid sequence.[9][10]

Experimental Protocol:

-

Parent Ion Selection: In the mass spectrometer, isolate the [M+H]+ ion (m/z 364.2595).

-

Collision-Induced Dissociation (CID): Subject the isolated parent ions to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in a second stage of mass spectrometry.

-

Data Interpretation: For peptides, fragmentation typically occurs at the amide bonds, producing b- and y-ions. The expected fragmentation pattern for this compound would confirm the Val-Leu sequence.

Caption: Workflow for MS/MS analysis of this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structure elucidation of molecules in solution.[4][11] It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

1D NMR: ¹H and ¹³C Spectra

Rationale: One-dimensional NMR spectra provide the fundamental framework of the molecule's structure. The ¹H NMR spectrum shows the number of different types of protons and their integrations reveal their relative numbers. The ¹³C NMR spectrum indicates the number of unique carbon atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid exchange of labile protons (e.g., -OH, -NH).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons of the anilide group, the amide protons, the protons of the valine and leucine side chains, the α-protons of the amino acids, and the protons of the 2-hydroxypropyl group. The complexity of the spectrum will be increased by the diastereomers resulting from the (RS) stereocenter.

-

¹³C NMR: Expect distinct signals for each of the 20 carbon atoms. The chemical shifts will be indicative of the functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons).

-

2D NMR: COSY, HSQC, and HMBC

Rationale: Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace out the spin systems of the valine, leucine, and 2-hydroxypropyl fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting the individual spin systems together, for example, linking the α-proton of valine to the carbonyl carbon of leucine.

Caption: Logic flow for assembling the structure using 2D NMR data.

NOESY/ROESY for Stereochemistry

Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about protons that are close in space, even if they are not directly bonded. This is invaluable for determining the relative stereochemistry and conformation of the molecule. For a flexible molecule like this, ROESY is often preferred.

Experimental Protocol:

-

Data Acquisition: Acquire a 2D ROESY spectrum.

-

Data Interpretation: Look for cross-peaks between protons on different parts of the molecule. For example, correlations between the α-proton of valine and protons on the 2-hydroxypropyl group can help define the conformation around the N-terminal amide bond.

Section 3: X-ray Crystallography – The Gold Standard (When Applicable)

Rationale: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry if a suitable derivative is used.[6][12]

Experimental Protocol:

-

Crystallization: This is often the most challenging step. The goal is to grow single, high-quality crystals of this compound. This involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Challenges: Obtaining suitable crystals for a flexible, and in this case, racemic (at one center), molecule can be difficult. The presence of the (RS)-2-hydroxypropyl group may lead to disordered structures in the crystal lattice.

Summary of Elucidation Strategy

| Technique | Information Gained | Rationale for Use |

| HRMS (ESI-TOF/Orbitrap) | Accurate Mass & Elemental Formula | Confirms the molecular formula and purity. |

| Tandem MS (MS/MS) | Amino Acid Sequence | Confirms the Val-Leu connectivity through fragmentation. |

| ¹H & ¹³C NMR | Proton & Carbon Environments | Provides the basic structural framework. |

| COSY NMR | ¹H-¹H Connectivity | Establishes the individual spin systems of the residues. |

| HSQC NMR | ¹H-¹³C Direct Connectivity | Assigns carbons based on their attached protons. |

| HMBC NMR | ¹H-¹³C Long-Range Connectivity | Connects the molecular fragments. |

| ROESY/NOESY NMR | Through-Space Proton Proximity | Provides information on conformation and relative stereochemistry. |

| X-ray Crystallography | Absolute 3D Structure | Unambiguous structural determination (if crystals can be grown). |

Conclusion

The comprehensive structure elucidation of this compound is a systematic process that relies on the integration of data from multiple advanced analytical techniques. By beginning with mass spectrometry to confirm the molecular weight and sequence, and then employing a suite of 1D and 2D NMR experiments to piece together the molecular framework and probe its stereochemistry, a high degree of confidence in the assigned structure can be achieved. While X-ray crystallography remains the ultimate arbiter of solid-state structure, its application is contingent on successful crystallization. This guide provides the strategic framework and technical considerations necessary for researchers to confidently approach the structural characterization of this and similar modified peptide molecules.

References

-

Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology. Available at: [Link]

-

How to Identify Small Molecule Peptides?. Mtoz Biolabs. Available at: [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

-

Peptide/Protein NMR. Zerbe/Bader. Available at: [Link]

-

A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. American Society for Microbiology. Available at: [Link]

-

Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]

-

Peptide and Protein De Novo Sequencing by Mass Spectrometry. MetwareBio. Available at: [Link]

-

X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. ProQuest. Available at: [Link]

-

A Newcomer's Guide to Peptide Crystallography. PubMed Central. Available at: [Link]

-

Protein mass spectrometry. Wikipedia. Available at: [Link]

-

N-((RS)-3-CHLORO-2-HYDROXY-PROPYL)-VAL-LEU-ANILIDE. ChemBK. Available at: [Link]

-

Targeted Quantification of Peptides Using Miniature Mass Spectrometry. ACS Publications. Available at: [Link]

-

This compound. Shanghai HONGTIDE Biotech. Available at: [Link]

-

X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. Available at: [Link]

-

A Newcomer′s Guide to Peptide Crystallography. eScholarship. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - [hongtide.com]

- 3. How to Identify Small Molecule Peptides? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]

An In-Depth Technical Guide to the Solubility of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-((RS)-2-Hydroxy-propyl)-Val-Leu-anilide, a modified dipeptide anilide of interest in drug discovery and development. The document outlines the key molecular features influencing its solubility, presents a predicted solubility profile in a range of common laboratory solvents, and offers detailed, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and empirically determine the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences the developability of a potential drug candidate. Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and unreliable in vitro assay results.[1][2] this compound is a compound that combines several structural features with significant implications for its solubility profile. As a derivative of the dipeptide Val-Leu, it possesses a hydrophobic core. The N-terminal modification with a 2-hydroxypropyl group and the C-terminal anilide further modulate its polarity and intermolecular interactions. Understanding the interplay of these structural elements is paramount for predicting and experimentally verifying its solubility in various solvent systems.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by a balance of hydrophobic and hydrophilic interactions, as dictated by its constituent parts:

-

Valine-Leucine (Val-Leu) Dipeptide Core: Both valine and leucine are amino acids with nonpolar, aliphatic side chains.[3] This inherent hydrophobicity suggests a preference for non-polar organic solvents over aqueous media. Peptides rich in such hydrophobic residues often exhibit limited aqueous solubility.[3][4]

-

N-terminal (RS)-2-Hydroxy-propyl Group: The introduction of a hydroxyl (-OH) group via the 2-hydroxypropyl moiety adds a polar functional group capable of hydrogen bonding.[5][6] This modification can enhance solubility in polar protic solvents. However, the overall impact on aqueous solubility will be a trade-off with the hydrophobicity of the rest of the molecule.

-

C-terminal Anilide: The anilide group (a phenylamine attached to the carbonyl carbon) is a bulky, aromatic, and largely non-polar moiety.[7][8] This group is expected to significantly decrease aqueous solubility due to its hydrophobic nature and potential for π-stacking interactions, favoring solubility in aromatic and some polar aprotic solvents.

Based on these structural features, this compound is anticipated to be a sparingly soluble compound in aqueous solutions, with a higher affinity for organic solvents.

Predicted Solubility Profile

Due to the absence of specific experimental data for this compound in public literature, the following table presents a predicted solubility profile based on its structural analysis and the general principles of peptide and small molecule solubility.[3][9][10] This profile is intended as a guideline for solvent selection in experimental work.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, PBS (pH 7.4) | Very Low | The dominant hydrophobic character of the Val-Leu core and the anilide group outweighs the polarity of the hydroxyl group. |

| Methanol, Ethanol | Low to Moderate | The alkyl nature of these alcohols can solvate the hydrophobic parts of the molecule, while the hydroxyl group can interact with the polar functionalities. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of organic molecules, including hydrophobic peptides.[4] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an excellent solvent for protected and hydrophobic peptides.[10] | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is less polar than DMSO and DMF, but it is often effective for dissolving moderately hydrophobic peptides.[11] | |

| Tetrahydrofuran (THF) | Moderate to Low | THF's lower polarity may limit its effectiveness compared to more polar aprotic solvents. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | DCM can effectively solvate the non-polar regions of the molecule. |

| Toluene, Hexane | Very Low | The presence of polar groups (amide, hydroxyl) will likely limit solubility in highly non-polar, non-hydrogen bonding solvents. |

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The two most common methods employed in drug discovery are the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method that measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][2] This method is particularly useful in the early stages of drug discovery for ranking compounds.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a clear-bottomed 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., PBS, pH 7.4) in a serial dilution format to achieve a range of final compound concentrations (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.

-

Incubation: Mix the plate on a shaker for 2 hours at room temperature to allow for precipitation to equilibrate.

-

Measurement: Measure the turbidity of each well using a nephelometer, which quantifies light scattering from undissolved particles.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is the concentration at which the light scattering signal begins to increase significantly above the background.

Kinetic solubility determination workflow.

Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[12] It measures the concentration of a compound in a saturated solution after a prolonged incubation period, allowing for equilibrium to be reached between the dissolved and solid states of the compound.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4, or organic solvents) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.

Thermodynamic solubility determination workflow.

Conclusion